molecular formula C21H36N4O2S B6030798 1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6030798
M. Wt: 408.6 g/mol
InChI Key: WQDQTIMTPNTPDA-UHFFFAOYSA-N
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Description

1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a combination of piperazine, phenoxy, and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various physiological effects, such as changes in neurotransmitter levels or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[[2-(4-Methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to the presence of the thiomorpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[[2-(4-methylpiperazin-1-yl)ethylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O2S/c1-23-8-10-24(11-9-23)7-6-22-16-19-4-2-3-5-21(19)27-18-20(26)17-25-12-14-28-15-13-25/h2-5,20,22,26H,6-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDQTIMTPNTPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNCC2=CC=CC=C2OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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